![molecular formula C8H15N B13570632 Bicyclo[5.1.0]octan-8-amine CAS No. 61888-94-6](/img/structure/B13570632.png)
Bicyclo[5.1.0]octan-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[510]octan-8-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[510]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[5.1.0]octan-8-amine typically involves the formation of the bicyclic framework followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of bicyclo[5.1.0]octane derivatives can be achieved through the use of rhodium-catalyzed reactions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[5.1.0]octan-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[5.1.0]octan-8-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of bicyclo[5.1.0]octan-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octane: Another bicyclic compound with a different ring structure.
Bicyclo[3.3.0]octane: Known for its high strain energy and unique reactivity.
Bicyclo[2.2.1]heptane:
Uniqueness
Bicyclo[510]octan-8-amine is unique due to its specific ring structure and the presence of an amine group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61888-94-6 |
|---|---|
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
bicyclo[5.1.0]octan-8-amine |
InChI |
InChI=1S/C8H15N/c9-8-6-4-2-1-3-5-7(6)8/h6-8H,1-5,9H2 |
InChI-Schlüssel |
PTZUOKUZDSFFHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C2N)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride](/img/structure/B13570565.png)

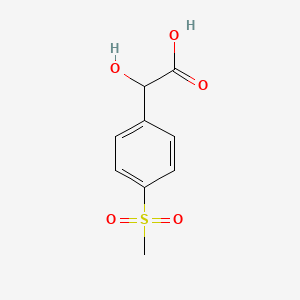
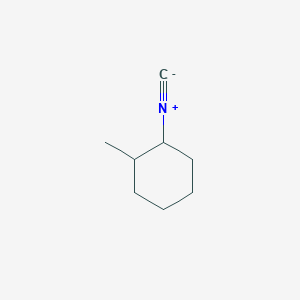


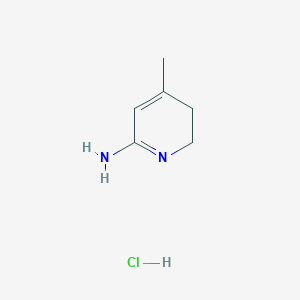
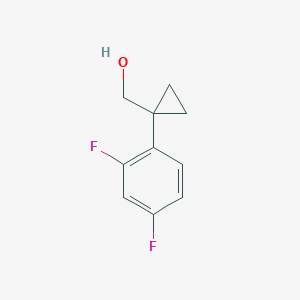
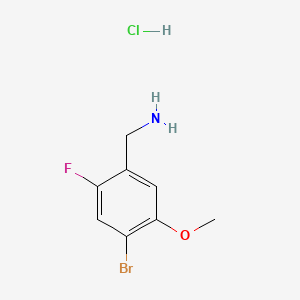
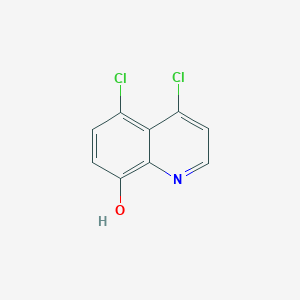
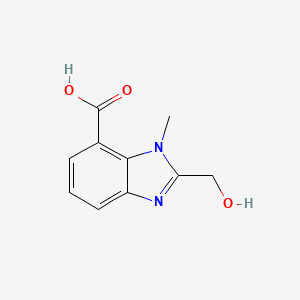
![Ethyl 2-methyl-2-[(propan-2-yl)amino]propanoate](/img/structure/B13570636.png)
